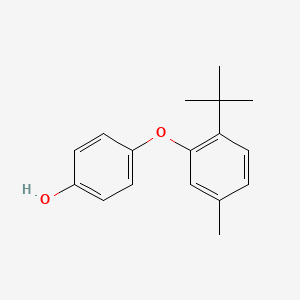
Tert-butyl methylphenoxy phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl methylphenoxy phenol is an organic compound that features a tert-butyl group, a methyl group, and a phenoxy group attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl methylphenoxy phenol can be synthesized through the alkylation of phenol with tert-butyl alcohol. This reaction typically requires a catalyst to proceed efficiently. One such catalyst is 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which has been shown to be effective and easily recyclable . The reaction is endothermic, and the process is spontaneous under the given conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the selective alkylation of phenols using methyl tertiary butyl ether (MTBE) as a reactant. This process is economically viable and can be conducted under mild to moderate conditions at atmospheric pressure .
化学反応の分析
Types of Reactions
Tert-butyl methylphenoxy phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonates are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated phenols.
科学的研究の応用
Tert-butyl methylphenoxy phenol has a wide range of applications in scientific research:
作用機序
The mechanism by which tert-butyl methylphenoxy phenol exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is primarily due to the phenol group, which can undergo redox reactions to stabilize reactive oxygen species.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
Tert-butylphenol: Used as an intermediate in organic synthesis and as a stabilizer in various industrial processes.
Uniqueness
Tert-butyl methylphenoxy phenol is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This makes it particularly effective as an antioxidant and stabilizer in various applications.
特性
CAS番号 |
307000-42-6 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
4-tert-butyl-3-methyl-2-phenoxyphenol |
InChI |
InChI=1S/C17H20O2/c1-12-14(17(2,3)4)10-11-15(18)16(12)19-13-8-6-5-7-9-13/h5-11,18H,1-4H3 |
InChIキー |
BVFPQCUMPQVLCU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OC2=CC=C(C=C2)O |
正規SMILES |
CC1=C(C=CC(=C1OC2=CC=CC=C2)O)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














